sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound with diverse applications in chemistry, biology, and medicine. This compound features a complex molecular structure, incorporating furan, pyridine, and triazole rings. These functional groups contribute to its reactivity and utility in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multistep organic reactions:
Formation of Intermediate Compounds: : The initial steps often include the preparation of the individual ring systems, such as the furan and pyridine derivatives.
Triazole Ring Formation: : This involves the cyclization reactions to create the triazole ring, often employing azide and alkyne reagents.
Sulfanyl Acetate Introduction: : The final step is the formation of the sulfanyl acetate moiety, generally achieved through nucleophilic substitution or addition reactions, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using continuous flow chemistry techniques to optimize yield and purity. Key considerations include precise temperature control, reaction time optimization, and the use of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents can modify the sulfanyl and furan moieties.
Reduction: : Reducing agents can target the triazole ring and pyridine.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses of reagents like hydrogen peroxide or permanganates.
Reduction: : Employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizes halogenated intermediates and catalysts under mild conditions.
Major Products
The major products of these reactions depend on the conditions and reagents used, leading to modifications in the furan, pyridine, and triazole rings, as well as transformations of the sulfanyl acetate group.
Scientific Research Applications
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Explored for its potential as a biochemical probe due to its functional groups.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in material science for the development of novel polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It interacts with enzymes and receptors, particularly those involved in oxidative stress and metabolic pathways.
Pathways Involved: : The furan and pyridine moieties may participate in electron transfer processes, while the triazole ring can facilitate binding to biological targets.
Comparison with Similar Compounds
Compared to similar compounds, sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate offers unique properties:
Structural Uniqueness: : The combination of furan, pyridine, and triazole rings is relatively rare, providing distinct reactivity.
Functional Group Diversity: : This diversity makes it versatile for various applications.
List of Similar Compounds
Sodium 2-{[4-(furan-2-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Sodium 2-{[4-(thiophen-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Sodium 2-{[4-(benzyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
And that’s the long and short of it! This was a fun rabbit hole to dive into, but now I need to pop up for air
Properties
IUPAC Name |
sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-5-15-6-4-10)18(14)8-11-2-1-7-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCDAAFYFHKHKL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)[O-])C3=CC=NC=C3.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N4NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.